molecular formula C12H13N3O B5643482 2,3,4,5-tetrahydro[1,3]diazepino[2,1-b]quinazolin-7(1H)-one

2,3,4,5-tetrahydro[1,3]diazepino[2,1-b]quinazolin-7(1H)-one

Cat. No.: B5643482
M. Wt: 215.25 g/mol
InChI Key: VXLQEGSDBDDJQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3,4,5-tetrahydro[1,3]diazepino[2,1-b]quinazolin-7(1H)-one is a heterocyclic organic compound with a fused diazepine-quinazolinone ring system. It has gained significant attention in the field of medicinal chemistry due to its potential pharmacological properties.

Scientific Research Applications

Synthesis and Pharmacological Activity

  • Synthesis Techniques : The compound 2,3,4,5-tetrahydro[1,3]diazepino[2,1-b]quinazolin-7(1H)-one has been utilized in synthesizing new derivatives of 1,4-diazepino[2,1-b]quinazoline, showing potential in various pharmacological activities (Guryn, Szadowska, & Pakulska, 1994).
  • Derivative Applications : Derivatives of this compound have been explored for their potential in exhibiting psychotropic activity, highlighting its relevance in the field of neuropsychiatry (Guryn, Szadowska, & Pakulska, 1994).

Chemical Structure and Synthesis

  • Structural Analysis : The chemical structures of various derivatives have been elucidated using techniques like 1H Nuclear Magnetic Resonance Spectroscopy, showcasing the compound's versatility in chemical research (Maltsev et al., 2021).
  • Synthesis Strategies : Novel strategies for synthesizing the heterocyclic skeleton of related compounds have been proposed, using reactions like the Pictet-Spengler reaction, indicating the compound's role in developing new synthetic methodologies (Tolkunov, Khizhan, & Bogza, 2010).

Pharmaceutical Exploration

  • Anxiolytic and Analgesic Potential : Research has identified derivatives of this compound as promising anxiolytic and analgesic agents, suggesting its importance in the development of new therapeutic drugs (Maltsev et al., 2021).
  • Anticonvulsant Activity : Studies have shown that certain derivatives exhibit anticonvulsant properties, opening pathways for novel antiepileptic drug development (Georgey, Abdel-Gawad, & Abbas, 2008).

Properties

IUPAC Name

2,3,4,5-tetrahydro-1H-[1,3]diazepino[2,1-b]quinazolin-7-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O/c16-11-9-5-1-2-6-10(9)14-12-13-7-3-4-8-15(11)12/h1-2,5-6H,3-4,7-8H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLQEGSDBDDJQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(=O)C3=CC=CC=C3N=C2NC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4,5-tetrahydro[1,3]diazepino[2,1-b]quinazolin-7(1H)-one
Reactant of Route 2
2,3,4,5-tetrahydro[1,3]diazepino[2,1-b]quinazolin-7(1H)-one
Reactant of Route 3
2,3,4,5-tetrahydro[1,3]diazepino[2,1-b]quinazolin-7(1H)-one
Reactant of Route 4
2,3,4,5-tetrahydro[1,3]diazepino[2,1-b]quinazolin-7(1H)-one
Reactant of Route 5
2,3,4,5-tetrahydro[1,3]diazepino[2,1-b]quinazolin-7(1H)-one
Reactant of Route 6
2,3,4,5-tetrahydro[1,3]diazepino[2,1-b]quinazolin-7(1H)-one

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